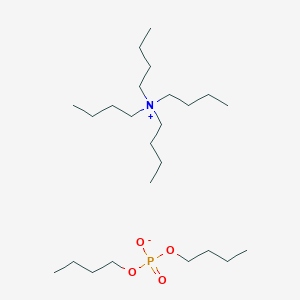

Tetrabutylammonium dibutyl phosphate

Beschreibung

Tetrabutylammonium dibutyl phosphate (TBADP), with the chemical formula [(C₄H₉)₄N][(C₄H₉O)₂PO₂], is a quaternary ammonium salt featuring a dibutyl phosphate anion. It has a molecular weight of approximately 451.4 g/mol . TBADP is widely utilized in:

- Catalysis: As a co-catalyst in photoredox reactions (e.g., proton-coupled electron transfer (PCET) mechanisms) and carbohydrate epimerization, achieving yields up to 55% .

- Chromatography: As an ion-pairing reagent in HPLC, enhancing the separation of strongly ionized compounds .

- Extraction: Facilitating phase-transfer processes in organic synthesis .

Its dibutyl phosphate anion provides a balance of lipophilicity and moderate basicity, enabling solubility in organic solvents and selective interactions in catalytic systems.

Eigenschaften

IUPAC Name |

dibutyl phosphate;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-16H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFXPWHYYTZRAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrabutylammonium dibutyl phosphate can be synthesized through the reaction of tetrabutylammonium hydroxide with dibutyl phosphate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under mild conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabutylammonium dibutyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can produce tetrabutylammonium halides .

Wissenschaftliche Forschungsanwendungen

Tetrabutylammonium dibutyl phosphate is a chemical compound with the formula . It can also be written as . It is a tetrabutylammonium salt .

Scientific Research Applications

While the provided search results do not offer extensive details specifically on the applications of "this compound," they do shed light on its components and related compounds, which can provide insight into potential applications.

- Preparation of Phosphate Salts Tetrabutylammonium is employed in research labs to synthesize lipophilic salts of inorganic anions . Dibutyl phosphate tetrabutylammonium salt was created utilizing a general procedure for phosphate salts from dibutyl phosphoric acid .

- Catalysis Tetrabutylammonium iodide, a related compound, acts as a low-cost catalyst . Tetrabutylammonium iodide can also catalyze the phosphorylation of benzyl C–H bonds through a cross-dehydrogenative coupling (CDC) reaction .

- Resolution of Disaccharides Tetrabutylammonium phosphate monobasic can be used in the resolution of disaccharides using reverse-phase ion-pairing HPLC (RPIP-HPLC) . It can also be applied in the disaccharide analysis of 35S-heparan sulfate (HS) and in the preparation of monobasic tetrabutylammonium phosphate (TBAP) imprinted polymers .

Wirkmechanismus

The mechanism of action of tetrabutylammonium dibutyl phosphate involves its ability to facilitate the transfer of ions between aqueous and organic phases. This is primarily due to the presence of the quaternary ammonium group, which enhances its solubility in organic solvents and allows it to interact with various molecular targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Tetrabutylammonium Salts with Different Anions

Key Findings :

- Catalytic Efficiency : TBADP outperforms TBAB and TBA acetate in epimerization and PCET reactions due to its ability to stabilize intermediates via hydrogen bonding and anion coordination .

- Stability : TBA hexafluorophosphate is preferred in electrochemical applications for its inertness, whereas TBADP degrades under strong acidic/basic conditions .

- Chromatography : TBADP provides superior retention of sulfonic acids in HPLC compared to TBA nitrate or chloride, attributed to stronger ion-pairing with its phosphate anion .

Functional Analogs in Extraction and Catalysis

Ionic Liquids (ILs) for Lithium Extraction

- Tetrabutylammonium bis(2-ethylhexyl)phosphate ([N₄₄₄₄][DEHP]) : Exhibits higher Li⁺ extraction efficiency than TBADP due to the larger, more hydrophobic DEHP⁻ anion .

- Phosphonium-Based ILs (e.g., [P₄₄₄₄][BTMPP]) : Demonstrate faster extraction kinetics than ammonium analogs but require higher synthesis costs .

Phase-Transfer Catalysts (PTCs)

- Tributylmethylphosphonium Dibutyl Phosphate: The phosphonium cation increases lipophilicity, enhancing solubility in nonpolar solvents compared to TBADP. However, its catalytic activity in epimerization remains unstudied .

Chromatographic Ion-Pair Reagents

Insights: TBADP’s phosphate anion enables robust separation of acidic compounds without interference from common anions like Cl⁻ or NO₃⁻ .

Catalytic Epimerization

TBADP (20 mol%) with TBADT (1 mol%) selectively epimerizes unprotected pyranosides (e.g., methyl α-D-galactoside to methyl α-D-glucoside) in 55% yield . Comparable systems using sodium dibutyl phosphate show reduced yields (≤40%), highlighting TBADP’s role in stabilizing reactive intermediates .

Proton-Coupled Electron Transfer (PCET)

In PCET-driven N–H bond activation, TBADP (5–20 mol%) enables nitrogen-centered radical formation with Ir(III) photocatalysts, achieving >80% yields in Hofmann–Löffler–Freytag reactions . Substituting TBADP with TBA acetate reduces yields by 30% due to weaker anion basicity .

Liquid-Liquid Extraction (LLE)

TBADP-based systems selectively extract phosphate from water in the presence of competing anions (e.g., NO₃⁻, Cl⁻), outperforming thiourea receptors paired with TBA hydroxide .

Biologische Aktivität

Tetrabutylammonium dibutyl phosphate (TBADBP) is an ionic compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. This article reviews the biological activity of TBADBP, focusing on its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : CHNOP

- Molecular Weight : 426.67 g/mol

- Solubility : Soluble in water and organic solvents

- Structure : TBADBP consists of a tetrabutylammonium cation and a dibutyl phosphate anion, making it a quaternary ammonium salt.

Biological Activity Overview

TBADBP exhibits various biological activities, including antimicrobial properties and potential cytotoxic effects. Its interactions with different biological systems have been the subject of several studies.

Antimicrobial Activity

Research indicates that ammonium-based deep eutectic solvents (DESs), which include TBADBP, have significant antibacterial activity. In one study, TBADBP was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that TBADBP exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 mg/L |

| Escherichia coli | 100 mg/L |

| Pseudomonas aeruginosa | 200 mg/L |

Cytotoxicity Studies

The cytotoxic effects of TBADBP were evaluated using human fibroblast cell lines. In vitro assays demonstrated that TBADBP could inhibit cell proliferation at higher concentrations. The half-maximal inhibitory concentration (IC50) was found to be approximately 150 mg/L, indicating moderate cytotoxicity .

Mechanistic Insights

The mechanism of action for TBADBP's biological activity appears to involve disruption of cellular membranes and interference with metabolic processes. The presence of the quaternary ammonium group contributes to its ability to interact with lipid membranes, leading to increased permeability and potential cell lysis .

Case Studies

- Antimicrobial Efficacy : A study published in 2023 evaluated the antibacterial activity of various DESs containing tetrabutylammonium salts. TBADBP showed superior antimicrobial properties compared to other formulations, suggesting its potential as a disinfectant or preservative in pharmaceutical applications .

- Cytotoxic Effects on Cancer Cells : Another investigation focused on the effects of TBADBP on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal fibroblasts at lower concentrations, highlighting its potential for targeted cancer therapies .

Toxicological Profile

The toxicological profile of TBADBP has been assessed through various studies. It is classified as harmful based on its effects on aquatic organisms and mammalian cell lines. The lethal concentration (LC50) values indicate that while it is relatively safe at low concentrations, exposure to higher levels can lead to significant toxicity .

| Test Organism | LC50 (mg/L) |

|---|---|

| Cyprinus carpio (Fish) | 190 mg/L |

| NIH3T3 Mouse Fibroblasts | 150 mg/L |

Q & A

Q. What are the standard synthetic protocols for preparing tetrabutylammonium dibutyl phosphate, and how can purity be verified?

this compound is synthesized via ion-exchange reactions between dibutyl phosphate and tetrabutylammonium salts. A typical procedure involves dissolving dibutyl phosphate in anhydrous methanol and reacting it with tetrabutylammonium hydroxide (1:1 molar ratio) under inert conditions. The mixture is stirred at room temperature, concentrated under reduced pressure, and purified via column chromatography (50% EtOAc/CH₂Cl₂) to yield a colorless solid . Purity is confirmed using multinuclear NMR spectroscopy:

- ¹H NMR (CDCl₃): δ 3.81 (q, 4H), 3.44–3.31 (m, 8H), 0.99 (t, 12H) .

- ³¹P NMR (CDCl₃): δ -2.26 (s) .

Q. How is this compound utilized in reverse-phase ion-pairing HPLC (RPIP-HPLC)?

It serves as an ion-pairing agent to improve the resolution of polar analytes like disaccharides or oligonucleotides. For example, in heparan sulfate disaccharide analysis, a mobile phase containing 25 mL dibutylammonium phosphate buffer (pH 2.5), acetonitrile, and tetrahydrofuran (55:115:700 v/v) is used. The buffer is prepared by mixing dilute phosphoric acid with dibutylamine (90:10), adjusted to pH 2.5 .

Q. What precautions are necessary when handling this compound in laboratory settings?

Store the compound in a desiccator or glovebox to prevent hygroscopic degradation. Use protective gloves, eye protection, and avoid inhalation of dust. Contamination with water or acids can alter its ion-pairing efficiency in chromatographic applications .

Advanced Research Questions

Q. How does this compound function in photocatalytic proton-coupled electron transfer (PCET) mechanisms?

In PCET-driven reactions, it acts as a base to deprotonate substrates (e.g., N-alkyl amides) while stabilizing reactive intermediates. For instance, in Hofmann–Löffler–Freytag rearrangements, it facilitates nitrogen-centered radical formation by abstracting hydrogen atoms from C–H bonds. This requires precise stoichiometry (2 mol% IrIII photocatalyst, 5 mol% base) and anhydrous conditions .

Q. What kinetic insights can be gained from studying anion-binding interactions with this compound?

Stopped-flow kinetic analyses in acetonitrile reveal activation parameters for anion binding. For dihydrogen phosphate (H₂PO₄⁻), the on-rate (kₒₙ) and off-rate (kₒff) are temperature-dependent, with activation enthalpies (ΔH‡) of 45 kJ/mol and 60 kJ/mol, respectively. These studies highlight its utility in designing anion-selective sensors .

Q. How can aqueous biphasic systems (ABS) incorporating tetrabutylammonium salts optimize biomolecule separation?

ABS composed of tetrabutylammonium-based ionic liquids (ILs) and tripotassium phosphate (K₃PO₄) partition biomolecules like proteins or nucleic acids. The IL’s carboxylate anion chain length influences phase separation efficiency. For example, ILs with butyl carboxylate anions achieve >90% protein recovery at 25°C with low salt concentrations (15% w/w K₃PO₄) .

Q. What are the challenges in reconciling contradictory NMR data for this compound across studies?

Discrepancies in ¹³C NMR shifts (e.g., δ 64.7 vs. 59.0 for CH₂ groups) may arise from solvent polarity or hydration states. To resolve this, standardize NMR acquisition in deuterated chloroform (CDCl₃) and compare against reference spectra from anhydrous, freshly purified samples .

Methodological Tables

Table 1. Key NMR Assignments for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 3.81 (q) | PO⁻-adjacent CH₂ |

| ¹³C | 64.7 | OCH₂CH₂CH₂CH₃ |

| ³¹P | -2.26 | Phosphate core |

Table 2. Mobile Phase Compositions for HPLC Applications

| Application | Buffer A | Buffer B |

|---|---|---|

| Disaccharide Analysis | 25 mM dibutylammonium phosphate (pH 2.5), 700 mL H₂O | Acetonitrile |

| Oligonucleotide Folding | 5 mM tetrabutylammonium phosphate, 60 mM ammonium phosphate (pH 5.0) | Methanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.